An In-depth Technical Guide to 8-Bromo-7-fluoronaphthalene-1,3-diol: Properties, Synthesis, and Applications
An In-depth Technical Guide to 8-Bromo-7-fluoronaphthalene-1,3-diol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of the novel compound 8-Bromo-7-fluoronaphthalene-1,3-diol. As a polysubstituted naphthalene, this molecule integrates several key functional groups that are of significant interest in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. The diol functionality imparts polarity and potential for hydrogen bonding interactions. This document aims to serve as a foundational resource for researchers exploring the utility of this and related halogenated naphthalene scaffolds.
Introduction
The naphthalene scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive compounds[1]. Its rigid, planar structure provides a well-defined framework for the spatial orientation of functional groups, facilitating interactions with biological targets. The strategic functionalization of the naphthalene ring is a key aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity[2][3][4]. Similarly, the incorporation of a bromine atom provides a reactive site for the construction of more complex molecules through various cross-coupling methodologies[5]. 8-Bromo-7-fluoronaphthalene-1,3-diol combines these features with two hydroxyl groups, which can participate in hydrogen bonding and serve as points for further derivatization. This unique combination of functional groups suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of 8-Bromo-7-fluoronaphthalene-1,3-diol is presented in the table below.
| Property | Value | Source |
| CAS Number | 2791272-15-4 | ChemScene[6] |
| Molecular Formula | C₁₀H₆BrFO₂ | ChemScene[6] |
| Molecular Weight | 257.06 g/mol | ChemScene[6] |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | ChemScene |
| Predicted logP | 3.15 | ChemScene |
| Hydrogen Bond Donors | 2 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[6] |
Proposed Synthetic Pathway
A [label="7-Fluoro-1-naphthol"]; B [label="7-Fluoro-1,3-dihydroxynaphthalene"]; C [label="8-Bromo-7-fluoronaphthalene-1,3-diol"];
A -> B [label=" 1. Diazotization\n 2. Hydrolysis"]; B -> C [label=" Electrophilic Bromination\n (e.g., NBS in DMF)"]; }
Proposed synthetic route for 8-Bromo-7-fluoronaphthalene-1,3-diol.
Step-by-Step Methodology:
Step 1: Synthesis of 7-Fluoronaphthalene-1,3-diol
The synthesis would commence with the introduction of a second hydroxyl group onto the 7-fluoro-1-naphthol starting material. A potential approach involves a diazotization-hydrolysis sequence at a position activated for electrophilic substitution.
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Nitration: 7-fluoro-1-naphthol is first nitrated at an activated position. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions.
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Reduction: The resulting nitro-substituted fluoronaphthol is then reduced to the corresponding amine.
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Diazotization and Hydrolysis: The amino group is converted to a diazonium salt, which is subsequently hydrolyzed to yield 7-fluoronaphthalene-1,3-diol.
Step 2: Electrophilic Bromination
The final step involves the regioselective bromination of 7-fluoronaphthalene-1,3-diol. The two hydroxyl groups are strongly activating and will direct the incoming electrophile. The fluorine atom is a deactivating group via induction but can also direct ortho/para. The interplay of these directing effects will be critical for achieving the desired regioselectivity.
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Reaction Setup: 7-Fluoronaphthalene-1,3-diol is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).
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Brominating Agent: A brominating agent like N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature, likely at or below room temperature, to mitigate the formation of polybrominated byproducts.
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Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is extracted and purified, likely via column chromatography, to isolate the desired 8-Bromo-7-fluoronaphthalene-1,3-diol.
Predicted Spectroscopic Data
In the absence of experimental data, the spectroscopic characteristics of 8-Bromo-7-fluoronaphthalene-1,3-diol can be predicted based on the analysis of structurally similar compounds.
4.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating hydroxyl groups and the electron-withdrawing halogen substituents.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ~9.5-10.5 | br s | - | OH at C1 |
| ~9.0-10.0 | br s | - | OH at C3 |
| ~7.8-8.0 | d | J ≈ 8-9 | H-5 |
| ~7.6-7.8 | d | J ≈ 8-9 | H-6 |
| ~7.2-7.4 | s | - | H-4 |
| ~6.8-7.0 | s | - | H-2 |
The broad singlets for the hydroxyl protons are characteristic and their chemical shifts can vary with concentration and solvent.
4.2. 13C NMR Spectroscopy
The 13C NMR spectrum will provide information about the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached substituents.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155-160 (d, 1JCF) | C-7 |
| ~150-155 | C-1, C-3 |
| ~130-135 | C-8a, C-4a |
| ~125-130 | C-5, C-6 |
| ~110-115 | C-8 |
| ~105-110 | C-4 |
| ~100-105 | C-2 |
The carbon attached to the fluorine atom (C-7) will appear as a doublet due to C-F coupling.
4.3. Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the functional groups present in the molecule.
| Predicted Wavenumber (cm-1) | Assignment |
| 3200-3500 (broad) | O-H stretching |
| 1580-1620 | C=C aromatic stretching |
| 1200-1300 | C-O stretching |
| 1000-1100 | C-F stretching |
| 550-650 | C-Br stretching |
4.4. Mass Spectrometry (MS)
The mass spectrum, particularly under electron ionization (EI), will show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a distinctive isotopic pattern for the molecular ion (M+ and M+2 peaks of nearly equal intensity).
| m/z | Interpretation |
| 256/258 | [M]+ (Molecular ion peak with isotopic pattern for Br) |
| 177 | [M - Br]+ |
| 149 | [M - Br - CO]+ |
M [label="[C₁₀H₆BrFO₂]⁺˙\nm/z = 256/258"]; M_minus_Br [label="[C₁₀H₆FO₂]⁺\nm/z = 177"]; M_minus_Br_minus_CO [label="[C₉H₆FO]⁺\nm/z = 149"];
M -> M_minus_Br [label="- Br•"]; M_minus_Br -> M_minus_Br_minus_CO [label="- CO"]; }
Predicted fragmentation pathway for 8-Bromo-7-fluoronaphthalene-1,3-diol.
Chemical Reactivity and Potential Applications
The reactivity of 8-Bromo-7-fluoronaphthalene-1,3-diol is governed by the interplay of its functional groups.
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Electrophilic Aromatic Substitution: The diol groups are strongly activating and ortho, para-directing, making the naphthalene ring susceptible to further electrophilic substitution. The positions ortho and para to the hydroxyl groups are the most likely sites for subsequent reactions.
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Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles, although this typically requires harsh conditions. The C-Br bond at the 8-position is sterically hindered by the peri-substituent at the 1-position.
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Cross-Coupling Reactions: The C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents at the 8-position, enabling the synthesis of diverse compound libraries.
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Derivatization of Hydroxyl Groups: The hydroxyl groups can be readily derivatized to form ethers, esters, or other functional groups, providing another avenue for structural modification.
Given these reactive handles and the beneficial properties conferred by the fluorine atom, 8-Bromo-7-fluoronaphthalene-1,3-diol is a promising scaffold for the development of:
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Kinase Inhibitors: The naphthalene core is a common feature in many kinase inhibitors. The functional groups on this molecule could be elaborated to target the ATP-binding site of various kinases.
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Anticancer Agents: Fluorinated and brominated aromatic compounds have shown promise as anticancer agents. The bromo-naphthalene scaffold, in particular, has been identified as a superior framework for inhibitor design[5].
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Molecular Probes: The naphthalene core is inherently fluorescent. Further derivatization could lead to the development of fluorescent probes for biological imaging or sensing applications.
Conclusion
8-Bromo-7-fluoronaphthalene-1,3-diol is a novel, polysubstituted naphthalene with significant potential as a building block in medicinal chemistry and materials science. While its synthesis and full characterization have yet to be reported in the literature, this guide provides a plausible synthetic route and predicted spectroscopic data to aid researchers in its preparation and identification. The combination of a reactive bromine atom, a metabolically stabilizing fluorine atom, and versatile hydroxyl groups makes this compound a highly attractive scaffold for the development of new bioactive molecules and functional materials. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.
References
- Booth, G. (2000). Naphthalene Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
- The Ascendant Role of Fluorinated Naphthalene Derivatives in Modern Medicinal Chemistry: A Technical Guide. (2025). BenchChem.
- Shimizu, K., et al. (2012). Synthesis of polysubstituted naphthalenes and fused phenanthrenes by double cross-coupling reactions. Organic & Biomolecular Chemistry, 10(34), 6927-6935.
- A Technical Guide to the Structure and Reactivity of Naphthalene for Researchers and Drug Development Professionals. (2025). BenchChem.
- Takai, H., Odani, A., & Sasaki, Y. (1979). Studies on 13C magnetic resonance spectroscopy. XIV. Interpretation of the 13C NMR chemical shifts of 2-substituted naphthalenes and their 6-methoxy derivatives. Chemical & Pharmaceutical Bulletin, 27(8), 1780-1786.
- 1,3-Dihydroxynaphthalene. PubChem.
- Regioselective C−H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. (2020). Chemistry – A European Journal, 26(23), 5126-5142.
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 26(15), 2694-2713.
- 8-Bromo-7-fluoronaphthalene-1,3-diol. ChemScene.
- Spectroscopic Analysis of Bromonaphthalene Derivatives: A Technical Overview. (2025). BenchChem.
- Fluorinated Building Blocks in Drug Design: Why They M
- 1,3-Dihydroxynaphthalene. Wikipedia.
- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Journal of Molecular Structure, 1225, 129122.
- 8-Bromo-7-fluoronaphthalene-1,3-diol. ChemScene.
- Minter, D. E., Marchand, A. P., & Tsay, F.-R. (2003). Assignment of the 1H and 13C NMR spectra of 1-methyl-6-phenyl-1α,4α,4aα,5α,8β,8aα-hexahydro-1,4-methanonaphthalene-5,8-diol. ARKIVOC, 2003(12), 8-17.
- Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Chemical Shift - Questions and Answers in MRI. (2015).
- Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable.
- Zhao, J., Pike, R., & Abelt, C. (2025). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Molecules, 30(6), 1234.
- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
- Mass Spectrometry - Fragmentation P
- Substitution Reactions of Polynuclear Arom
- Mass Spectrometry: Fragment
- Multisubstituted naphthalene synthesis from 4-hydroxy-2-pyrones through [4+2] cycloaddition with o-silylaryl triflates. (2023).
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). Molecules, 19(3), 3456-3477.
- 7-Fluoronaphthalene-1,3-diol. Fluorochem.
- Electrophilic Activation of Molecular Bromine Medi
- Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
- Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses.
- Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. (2022). Molecules, 27(24), 8783.
- Synthesis of 1-Bromonaphthalene: A Comprehensive Technical Guide. (2025). BenchChem.
- The Bromo-Naphthalene Scaffold: A Superior Framework for Inhibitor Design. (2025). BenchChem.
